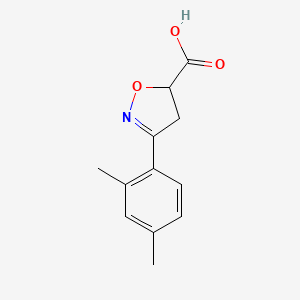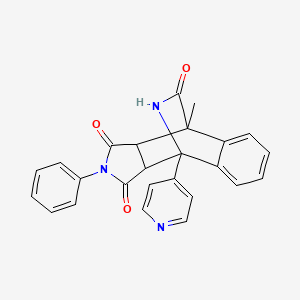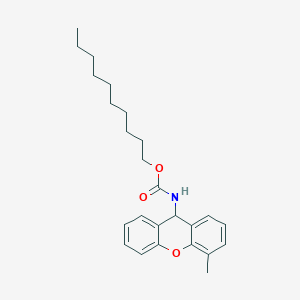
decyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate is an organic compound that belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a decyl group attached to the nitrogen atom of the carbamate moiety, which is further linked to a 4-methyl-9H-xanthen-9-yl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decyl N-(4-methyl-9H-xanthen-9-yl)carbamate typically involves the reaction of decyl isocyanate with 4-methyl-9H-xanthene-9-amine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Preparation of 4-methyl-9H-xanthene-9-amine: This intermediate can be synthesized by the reduction of 4-methyl-9H-xanthene-9-one using a reducing agent such as sodium borohydride.
Reaction with decyl isocyanate: The 4-methyl-9H-xanthene-9-amine is then reacted with decyl isocyanate in an inert solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The decyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
Oxidation: Xanthone derivatives with various substituents.
Reduction: 4-methyl-9H-xanthene-9-ylamine and decylamine.
Substitution: Various alkyl or aryl carbamates.
Applications De Recherche Scientifique
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of decyl N-(4-methyl-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets. The xanthene moiety can interact with various enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The decyl group can influence the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- Hexyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- Octyl N-(4-methyl-9H-xanthen-9-yl)carbamate
Uniqueness
This compound is unique due to its specific decyl group, which imparts distinct physicochemical properties compared to its analogs. The length of the alkyl chain can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
7467-15-4 |
|---|---|
Formule moléculaire |
C25H33NO3 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
decyl N-(4-methyl-9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C25H33NO3/c1-3-4-5-6-7-8-9-12-18-28-25(27)26-23-20-15-10-11-17-22(20)29-24-19(2)14-13-16-21(23)24/h10-11,13-17,23H,3-9,12,18H2,1-2H3,(H,26,27) |
Clé InChI |
XQMVVBXFSGIEQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


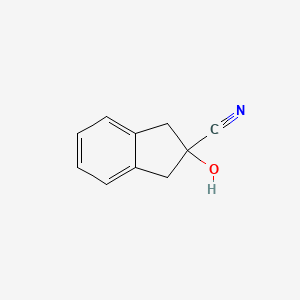


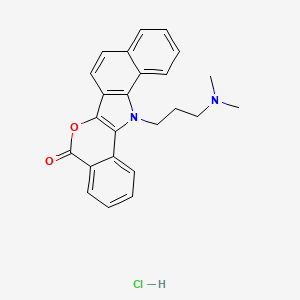
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid](/img/structure/B12813751.png)
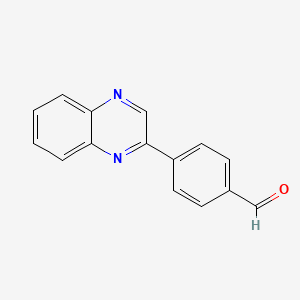
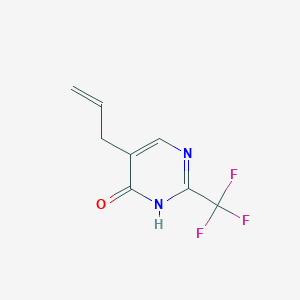
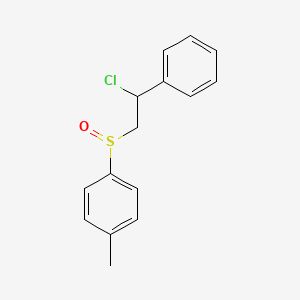
![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)
![Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12813799.png)
![3a-Chloro-2,3a,4,5,6,7,8,9-octahydro-3H-cycloocta[c]pyrazol-3-one](/img/structure/B12813802.png)
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride](/img/structure/B12813813.png)
